Methyl selenol, also known as methaneselenol, is an organoselenium compound with the chemical formula . It is structurally similar to thiols, featuring a methyl group bonded to a selenol group. The C−Se bond is approximately 196 picometers long, which is about 8% longer than the corresponding C−S bond in thiols. Methyl selenol is characterized by its high nucleophilicity and cytotoxic properties, making it of significant interest in biological and pharmacological research
These reactions highlight the compound's versatility in organic synthesis .
Methyl selenol exhibits significant biological activity, particularly in cancer research. It has been identified as a potent inducer of apoptosis in cancer cells and is believed to contribute to the anticancer effects of selenium compounds. The compound's cytotoxicity is enhanced when combined with S-adenosylmethionine, leading to increased reactive oxygen species production, which may facilitate its anticancer properties . Additionally, methyl selenol plays a role in redox cycling within biological systems, acting as a radical scavenger due to its superior nucleophilicity compared to hydrogen selenide
Methyl selenol can be synthesized through several methods: Methyl selenol shares similarities with other organoselenium compounds, particularly those containing selenium-sulfur bonds. Here are some comparable compounds: Methyl selenol's unique properties stem from its small size and high nucleophilicity, which enhance its biological activity compared to these related compounds
Research into the interactions of methyl selenol with biological systems has revealed its importance in redox reactions. It interacts with thioredoxin and glutaredoxin systems, enhancing the reduction of oxidized substrates and contributing to cellular defense mechanisms against oxidative stress. Studies have shown that methyl selenol can increase the cytotoxicity of other selenium compounds when combined with S-adenosylmethionine, indicating a synergistic effect that may enhance therapeutic outcomes in cancer treatment
Methyl selenol represents the simplest member of the selenol family of organoselenium compounds, distinguished by its fundamental molecular structure and unique chemical properties [1] [2]. This compound belongs to the broader classification of organoselenium compounds, which are characterized by the presence of carbon-to-selenium chemical bonds [10]. Methyl selenol specifically contains the functional selenol group with the connectivity Carbon-Selenium-Hydrogen, making it a selenium analogue of methanol [3] [6]. The compound exists as a colorless gas at standard temperature and pressure, notorious for its distinctive foul, putrid odor reminiscent of horseradish [1]. This characteristic odor is typical of selenol compounds and contributes to their recognition in chemical analysis [1]. Structurally, methyl selenol consists of a methyl group covalently bound to a selenol group, creating the simplest possible selenol configuration [3] [6]. From a chemical classification perspective, methyl selenol falls within the chalcogen chemistry domain, specifically under Group 16 elements where selenium exhibits similar chemical behavior to sulfur and oxygen, albeit with distinct characteristics [10]. The compound demonstrates the typical properties of selenols, including high nucleophilicity and susceptibility to oxidation [29]. The systematic nomenclature of methyl selenol follows established International Union of Pure and Applied Chemistry conventions for organoselenium compounds [2] [16]. The preferred International Union of Pure and Applied Chemistry name for this compound is methaneselenol, which directly reflects its structural composition of a methane backbone with a selenol functional group [16] [17]. The compound is recognized under multiple synonymous names in chemical literature and databases [2] [16]. The most commonly encountered names include methyl selenol, methylselenol, and methaneselenol, with each name reflecting different aspects of its chemical structure [2] [16]. Additional systematic names found in chemical databases include methyl selenomercaptan and selenomethanol, which emphasize the functional group characteristics [35]. The naming convention for selenols follows the pattern established for thiols, where the suffix "-selenol" replaces "-thiol" to indicate the presence of selenium rather than sulfur [20]. This systematic approach ensures consistency across organoselenium nomenclature and facilitates clear communication within the scientific community [20]. Registry information for methyl selenol includes multiple Chemical Abstracts Service numbers depending on the specific isotopic composition [2] [7]. The unlabeled compound carries the Chemical Abstracts Service number 6486-05-1, while isotopically labeled variants receive distinct identifiers such as 60343-91-1 for selenium-75 labeled methaneselenol [2] [7]. The historical development of organoselenium chemistry provides essential context for understanding methyl selenol within the broader scientific framework [10] [11]. Selenium itself was discovered in 1817 by the Swedish chemist Jöns Jacob Berzelius and Johan Gottlieb Gahn during their investigation of a red deposit in sulfuric acid production [24] [27]. Berzelius initially mistook the element for tellurium but later recognized it as a new element, naming it selenium after the Greek goddess of the moon, Selene, due to its similarity to tellurium, which was named after the Earth [24] [27]. The field of organoselenium chemistry traces its origins to 1836 when the first organoselenium compound, diethyl selenide, was synthesized by Löwig [11] [13]. This pioneering work established the foundation for subsequent developments in selenium-carbon chemistry [11]. The early history of organoselenium compounds was marked by slow progress, with only approximately 200 papers published until 1920 [12]. The synthesis of the first selenol compound occurred in 1847 when Siemens prepared ethyl selenol, marking a significant advancement in organoselenium chemistry [13]. This achievement demonstrated the feasibility of creating stable selenium-hydrogen bonds within organic frameworks [13]. The compound was characterized by its reaction with mercury compounds, forming organoselenium-mercury complexes that provided evidence for the selenol structure [13]. Organoselenium chemistry remained a relatively arcane field of investigation until the 1970s due to several factors including the malodorous reputation of selenium compounds, their perceived toxicity, and the general belief that selenium chemistry would closely parallel sulfur chemistry [12]. However, this perception changed dramatically as researchers discovered unique properties and applications of organoselenium compounds [12]. The exponential growth of organoselenium chemistry during the past three decades has been driven by three major interdependent factors: their role in organic synthesis as versatile reagents, their applications as precursors for semiconductor materials, and their function as mimics of selenium-containing enzymes in biological processes [12]. This renewed interest has led to extensive research into various organoselenium compounds, including selenols like methyl selenol [12].Similar Compounds: Comparison
Compound Name Chemical Formula Unique Properties Dimethylselenide Less nucleophilic than methyl selenol; used in organic synthesis. Ethaneselenol Similar reactivity but less biologically active than methyl selenol. Selenocysteine Contains a selenol group; critical for enzyme function but differs structurally from methyl selenol. Dimethyl diselenide A dimeric form that exhibits different reactivity patterns compared to methyl selenol. Chemical Identity and Classification
Property Value Chemical Classification Organoselenium compound [10] Functional Group Selenol (-SeH) [29] Molecular Structure Methyl group bound to selenol group [3] Physical State Colorless gas [1] Characteristic Odor Foul, putrid, horseradish-like [1] Simplest Member Yes, of selenol family [1] International Union of Pure and Applied Chemistry and Common Nomenclature
Nomenclature Type Name International Union of Pure and Applied Chemistry Systematic Name Methaneselenol [16] [17] Common Name Methyl selenol [2] [16] Alternative Name 1 Methylselenol [2] [16] Alternative Name 2 Methyl selenomercaptan [35] Alternative Name 3 Selenomethanol [35] Medical Subject Headings Entry Methaneselenol [2] [16] Identifier Type Value Chemical Abstracts Service Number (unlabeled) 6486-05-1 [7] [32] Chemical Abstracts Service Number (isotopic) 60343-91-1 [2] PubChem Compound Identifier 6327000 (unlabeled) [17] PubChem Compound Identifier 6367216 (isotopic) [2] Chemical Entities of Biological Interest Identifier CHEBI:64685 [18] International Chemical Identifier InChI=1S/CH4Se/c1-2/h2H,1H3 [17] International Chemical Identifier Key VRDKYJSLDJDLML-UHFFFAOYSA-N [17] Simplified Molecular Input Line Entry System C[SeH] [17] Historical Context in Organoselenium Chemistry
Year Milestone Researcher(s) 1817 Selenium discovery Jöns Jacob Berzelius and Johan Gottlieb Gahn [24] [27] 1836 First organoselenium compound (diethyl selenide) Löwig [11] [13] 1847 First selenol synthesis (ethyl selenol) Siemens [13] 1920 Limited literature base (~200 papers) [12] Various researchers 1970s Rapid field expansion begins [12] Multiple research groups Historical Period Characteristic Key Developments 1817-1920 Foundational era Element discovery, first compounds [11] [13] 1920-1970 Slow development Limited research, ~200 publications [12] 1970-present Rapid expansion Applications in synthesis, materials, biology [12]
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